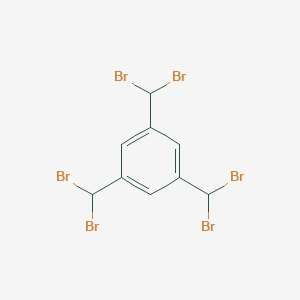

1,3,5-Tris(dibromomethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGZVNSQLBRQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(Br)Br)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575908 | |

| Record name | 1,3,5-Tris(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-66-3 | |

| Record name | 1,3,5-Tris(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(dibromomethyl)benzene from Mesitylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-tris(dibromomethyl)benzene from mesitylene. The synthesis is a two-step process involving the initial formation of 1,3,5-tris(bromomethyl)benzene, which is then further brominated to the final product. This document details the experimental protocols, reaction parameters, and characterization data for both the intermediate and final compounds, tailored for an audience with a strong background in organic chemistry.

Synthesis Overview

The conversion of mesitylene to this compound is achieved through a free-radical bromination of the benzylic methyl groups. The reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. The degree of bromination is controlled by the stoichiometry of the reagents and the reaction conditions. The initial, less exhaustive bromination yields 1,3,5-tris(bromomethyl)benzene. To achieve the fully substituted this compound, more forcing conditions, including a higher molar ratio of NBS and longer reaction times, are necessary.

Experimental Protocols

Synthesis of 1,3,5-Tris(bromomethyl)benzene (Intermediate)

Several methods have been reported for the synthesis of the tribrominated intermediate. Below are two representative protocols.

Protocol A:

A mixture of mesitylene (8.6 g, 71.5 mmol), N-bromosuccinimide (38.2 g, 214.6 mmol), and benzoyl peroxide (5.19 g, 21.4 mmol) in 100 ml of carbon tetrachloride (CCl4) is placed in a 150-ml round-bottom flask. The reaction mixture is refluxed at 70 °C for approximately 6 hours. After the reaction is complete, the succinimide byproduct is removed by filtration. The solvent is then evaporated from the filtrate to yield the crude product as a pale yellow solid.[1]

Protocol B:

To a 250 mL round-bottom flask, add mesitylene (4.8 g, 40 mmol), N-bromosuccinimide (17.8 g, 100 mmol), and benzoyl peroxide (0.10 g) in 90 mL of carbon tetrachloride (CCl4). The mixture is refluxed for 12 hours. The succinimide that forms is removed by filtration, and the solvent is evaporated to give 1,3,5-tris(bromomethyl)benzene as a white solid.[2]

Synthesis of this compound (Final Product)

The exhaustive bromination of mesitylene to the hexabrominated product requires a significant excess of the brominating agent and radical initiator.

A mixture of 1,3,5-trimethylbenzene (mesitylene) (2.1 mL, 15 mmol), N-bromosuccinimide (16.0 g, 90 mmol), and dibenzoyl peroxide (0.72 g, 3 mmol) in 120 mL of benzene is stirred at 80 °C for 30 minutes. The reaction is then refluxed under a nitrogen atmosphere for 4 hours. After cooling, the solution is filtered. The organic phase is concentrated under reduced pressure. The crude product is then purified by flash column chromatography. Colorless needle crystals of this compound can be obtained by slow evaporation from an ethanol/hexane solution at room temperature.[3]

Data Presentation

The following tables summarize the quantitative data for the synthesis of the intermediate and final products.

Table 1: Reaction Conditions and Yields for 1,3,5-Tris(bromomethyl)benzene

| Parameter | Protocol A | Protocol B |

| Starting Material | Mesitylene | Mesitylene |

| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |

| Initiator | Benzoyl Peroxide (BPO) | Benzoyl Peroxide (BPO) |

| Solvent | Carbon Tetrachloride (CCl4) | Carbon Tetrachloride (CCl4) |

| Temperature | 70 °C (Reflux) | Reflux |

| Reaction Time | 6 hours | 12 hours |

| Reported Yield | 96% | Not Specified |

Table 2: Characterization Data for 1,3,5-Tris(bromomethyl)benzene

| Property | Value |

| Melting Point | 86-87 °C[1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.35 (s, 3H), 4.45 (s, 6H)[1] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 139.00, 129.55, 32.19[1] |

Table 3: Reaction Conditions for this compound

| Parameter | Value |

| Starting Material | Mesitylene |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | Dibenzoyl Peroxide (BPO) |

| Solvent | Benzene |

| Temperature | 80 °C (Reflux) |

| Reaction Time | 4 hours |

| Purification | Flash Column Chromatography |

Table 4: Characterization Data for this compound

| Property | Value |

| ¹H NMR (500 MHz, Chloroform-d) | δ 7.75 (s, 3H), 6.66 (s, 3H)[3] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

References

Spectroscopic Analysis of 1,3,5-Tris(dibromomethyl)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(dibromomethyl)benzene is a symmetrically substituted aromatic compound with significant potential in organic synthesis, serving as a versatile building block for the creation of complex molecular architectures such as dendrimers and star-shaped polymers. The reactivity of its six benzylic bromine atoms makes it a valuable precursor for introducing a variety of functional groups. A thorough understanding of its spectroscopic properties is paramount for its characterization and for monitoring reactions in which it is a participant. This technical guide provides an overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Challenges in Data Acquisition

A comprehensive search of available scientific literature and spectral databases reveals a significant scarcity of experimentally-derived spectroscopic data for this compound. Much of the publicly accessible data pertains to the related compound, 1,3,5-Tris(bromomethyl)benzene. This guide presents the limited available information while also providing standardized protocols for the acquisition of NMR and IR spectra, should a user have access to a sample of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information about its symmetric structure.

¹H NMR Data

Due to the molecule's C₃ symmetry, a simplified ¹H NMR spectrum is anticipated. One would expect two singlets: one for the three equivalent aromatic protons and another for the three equivalent methine protons of the dibromomethyl groups.

A single study reports the following ¹H NMR spectral data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 | Singlet | 3H | Aromatic C-H |

| 6.66 | Singlet | 3H | -CHBr₂ |

It is important to note that the reported chemical shifts, particularly the downfield shift of the methine proton, are atypical and should be treated with caution. Further experimental verification is strongly recommended.

¹³C NMR Data

No experimentally verified ¹³C NMR data for this compound has been found in the reviewed literature. Theoretically, due to the molecule's symmetry, one would expect to observe three distinct signals corresponding to the quaternary aromatic carbons, the protonated aromatic carbons, and the methine carbons of the dibromomethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the C-Br bonds.

No specific experimental IR spectrum for this compound is currently available in public databases. However, characteristic absorption regions for the key functional groups can be predicted:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak |

| 1600-1450 | Aromatic C=C stretch | Medium to Weak |

| ~1200 | C-H in-plane bend | Medium |

| 800-600 | C-Br stretch | Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

Experimental Protocols

For researchers with access to a sample of this compound, the following general protocols can be used to acquire the necessary spectroscopic data.

NMR Spectroscopy of a Solid Organic Compound

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and determine the chemical shifts relative to the internal standard.

-

Infrared (IR) Spectroscopy of a Solid Organic Compound (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample to a very fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix the sample and KBr by gentle grinding.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

Label the significant absorption peaks in the spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: A logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

Conclusion

While this compound holds promise as a synthetic intermediate, the lack of comprehensive and verified spectroscopic data in the public domain presents a significant challenge for researchers. The information and protocols provided in this guide aim to facilitate the characterization of this compound. It is imperative that any newly acquired data be rigorously verified and, if possible, shared with the scientific community to fill the existing knowledge gap.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of Dibromomethyl Groups on a Benzene Ring

The dibromomethyl group attached to a benzene ring, as seen in α,α-dibromotoluene, is a versatile and highly reactive functional group in organic synthesis. Its utility stems from the presence of two bromine atoms on a benzylic carbon, which opens up a variety of transformation pathways. This guide provides a comprehensive overview of the reactivity of this moiety, focusing on its participation in nucleophilic substitutions, named reactions, organometallic chemistry, and its influence on the aromatic ring's own reactivity.

Reactivity at the Dibromomethyl Carbon

The primary site of reactivity for a dibromomethyl-substituted benzene is the benzylic carbon bearing the two bromine atoms. This carbon is susceptible to nucleophilic attack and can be a precursor to various functional groups.

Nucleophilic Substitution: Hydrolysis to Benzaldehydes

One of the most common and synthetically useful reactions of the dibromomethyl group is its hydrolysis to form a benzaldehyde. This transformation is typically achieved by reacting the dibromomethyl benzene derivative with a base, such as sodium hydroxide, or under acidic conditions.

The reaction with NaOH proceeds via a nucleophilic bimolecular substitution (SN2) mechanism.[1] The hydroxide ion attacks the electrophilic benzylic carbon, displacing one of the bromide ions to form an unstable bromoalcohol intermediate.[1] This intermediate then readily loses the second bromide ion to yield the corresponding benzaldehyde.[1] The initial product of a double substitution would be a geminal diol (a dihydroxymethyl group), which is generally unstable and rapidly dehydrates to the more stable carbonyl group of the aldehyde.[1][2][3]

Caption: Hydrolysis of dibromomethylbenzene to benzaldehyde.

The Sommelet Reaction

The Sommelet reaction provides a method for converting benzyl halides into aldehydes using hexamine (hexamethylenetetramine) and water.[4][5][6] This reaction is applicable to dibromomethyl benzene derivatives, which can be considered a type of benzyl halide. The reaction proceeds in three main stages:

-

Formation of a hexaminium salt: The benzyl halide reacts with hexamine to form a quaternary ammonium salt.[4][6]

-

Hydrolysis to an amine: The hexaminium salt is then hydrolyzed.

-

Formation of the aldehyde: The final stage involves the formation of the aldehyde.[4]

Caption: Workflow of the Sommelet Reaction.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a method for preparing highly functionalized pyridines.[7][8] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[8] Dibromomethyl benzene derivatives can be used to generate the necessary α-pyridinium methyl ketone salts, making them valuable starting materials for this synthesis.

Organometallic Reactions

Dibromomethyl benzene can participate in organometallic reactions. For instance, it can undergo polymerization with an excess of magnesium to form poly(phenylmethylene)s. It also undergoes copolycondensation with α,α′-dibromo-p-xylylene in the presence of excess magnesium, which involves the in situ generation of Grignard-like reagents that then undergo nucleophilic substitution. The formation of organometallic reagents from geminal dihalides is dependent on the reaction conditions and the nature of the metal used.[9]

Free Radical Reactions

The benzylic hydrogens of alkyl-substituted benzene rings are activated towards free radical attack.[10] While the dibromomethyl group lacks benzylic hydrogens, the carbon-bromine bonds can undergo homolytic cleavage under certain conditions, such as exposure to UV light or radical initiators, leading to the formation of benzylic radicals.[11][12][13] These radical intermediates can then participate in various propagation steps, such as addition to alkenes or abstraction of other atoms.[14]

Reactivity of the Benzene Ring

The dibromomethyl group also influences the reactivity of the benzene ring itself, particularly in electrophilic aromatic substitution (EAS) reactions.

Directing Effects in Electrophilic Aromatic Substitution

Substituents on a benzene ring can be broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing for incoming electrophiles.[15][16] The dibromomethyl group is an electron-withdrawing group due to the high electronegativity of the bromine atoms. This withdrawal of electron density from the benzene ring deactivates it towards electrophilic attack, making it less reactive than benzene itself.[16]

Electron-withdrawing groups generally direct incoming electrophiles to the meta position. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for substitution.

Caption: Directing effects of the dibromomethyl group in EAS.

Quantitative Data and Experimental Protocols

For researchers, having access to specific experimental conditions and outcomes is crucial. The following tables summarize quantitative data for key reactions involving dibromomethyl benzene derivatives.

Table 1: Hydrolysis of Substituted Dibromomethylbenzenes

| Substrate | Reagents | Conditions | Reaction Time | Yield | Reference |

| p-Methylsulfonyl dibromotoluene | 5-35% HBr or 2-30% H₂SO₄ | 80-105 °C | 3-20 hours | High | [17] |

| (Dibromomethyl)benzene | NaOH (aq) | Not specified | Not specified | Benzaldehyde formed | [1][2] |

Table 2: Organometallic Reactions of α,α-Dibromotoluene

| Reaction Type | Co-reactant | Reagent | Product | Reference |

| Polymerization | - | Excess Mg | Poly(phenylmethylene)s | |

| Copolycondensation | α,α′-dibromo-p-xylylene | Excess Mg | Copolymer | |

| Sulfone Synthesis | NaSO₂Me | - | Monosulfone and α,α-disulfone mixture |

Detailed Experimental Protocol: Green Hydrolysis of p-Methylsulfonyl Dibromotoluene

The following protocol is adapted from a patented green hydrolysis technique for producing p-methylsulfonyl benzaldehyde.[17]

Objective: To hydrolyze p-methylsulfonyl dibromotoluene to p-methylsulfonyl benzaldehyde using an environmentally friendly method.

Materials:

-

p-Methylsulfonyl dibromotoluene

-

Hydrobromic acid (5-35% by weight) or Sulfuric acid (2-30% by weight)

-

Reaction vessel with reflux condenser and distillation setup

Procedure:

-

Mixing of Reactants: In a suitable reaction vessel, mix p-methylsulfonyl dibromotoluene with either the hydrobromic acid or sulfuric acid solution. The weight ratio of the dibromomethyl compound to the acid solution should be in the range of 1:1 to 1:15.

-

Heating and Reflux: Heat the mixture to a temperature between 80 °C and 105 °C. Maintain this temperature and allow the reaction to reflux for a period of 3 to 20 hours.

-

Byproduct Removal: After the reflux period, distill the hydrobromic acid that was formed during the hydrolysis reaction. This can be done under reduced pressure or at atmospheric pressure. The recovered hydrobromic acid can be recycled or sold as a byproduct.

-

Product Isolation: Cool the remaining reaction liquid to a temperature between -10 °C and 50 °C. The solid crude product, p-methylsulfonyl benzaldehyde, will precipitate out.

-

Filtration and Recycling: Filter the mixture to isolate the crude product. The mother liquor from the filtration can be used as the hydrolysis liquid for subsequent batches, allowing for long-term recycling.

This protocol offers several advantages, including easy control of operating conditions, the ability to recycle byproducts and the hydrolysis liquid, and reduced environmental impact.[17]

References

- 1. The SN2 reaction of (dibromomethyl)benzene, C6H5CHBr2, with NaOH yields b.. [askfilo.com]

- 2. quora.com [quora.com]

- 3. bartleby [bartleby.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]

- 6. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Reactivity [www2.chemistry.msu.edu]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. Free-radical reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 17. CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,3,5-Tris(dibromomethyl)benzene (CAS Number: 1889-66-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,3,5-Tris(dibromomethyl)benzene, identified by the CAS number 1889-66-3. This symmetrically substituted aromatic compound is a key building block in various synthetic applications, particularly in materials science and as a cross-linking agent, owing to the high reactivity of its six benzylic bromine atoms.[1] This document consolidates available data on its chemical identity, structural characteristics, and synthesis, while also highlighting the current gaps in experimentally determined physicochemical properties.

Core Physicochemical Properties

| Identifier | Value | Source |

| CAS Number | 1889-66-3 | [1][2] |

| Molecular Formula | C₉H₆Br₆ | [1][2] |

| Molecular Weight | 593.57 g/mol | [1] |

| Appearance | Colorless needle crystals | [2] |

| InChI | InChI=1S/C9H6Br6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H | [1] |

| InChIKey | RYQFYARWMLQNSA-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C=C1C(Br)Br)C(Br)Br)C(Br)Br |

| Property | Value | Source |

| Melting Point | Not specified | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Vapor Pressure | Not available | |

| Water Solubility | Not available | |

| Solubility in Organic Solvents | Not available |

Crystal Structure

Recent crystallographic studies have elucidated the solid-state structure of this compound.

| Crystal System | Hexagonal | [1][2] |

| Space Group | P6₃/m | [1][2] |

| Unit Cell Dimensions | a = 8.8911(3) Å, c = 10.6847(5) Å | [2] |

| Volume | 731.48(6) ų | [2] |

| Z | 2 | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the radical bromination of 1,3,5-trimethylbenzene.[3]

Materials:

-

1,3,5-trimethylbenzene

-

N-bromosuccinimide (NBS)

-

Dibenzoyl peroxide (or another radical initiator)

-

Benzene (or another suitable solvent)

Procedure:

-

A mixture of 1,3,5-trimethylbenzene, a significant excess of N-bromosuccinimide (to ensure all six benzylic hydrogens are substituted), and a catalytic amount of dibenzoyl peroxide is prepared in benzene.[1][3]

-

The mixture is stirred at 80 °C for approximately 30 minutes.[2]

-

The reaction is then refluxed under a nitrogen atmosphere for 4 hours.[2]

-

After reflux, the solution is allowed to cool to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The organic phase (filtrate) is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified by flash column chromatography to yield colorless needle crystals of this compound.[2]

General Protocol for Melting Point Determination

As this compound is a crystalline solid, its melting point is a critical physicochemical parameter. While an experimental value is not currently available, the following general protocol outlines the standard methodology for its determination using a capillary melting point apparatus.

Materials and Equipment:

-

Purified crystalline sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

-

Spatula

-

Mortar and pestle (if crystals are large)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to approximate the melting point. Then, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

References

Solubility Profile of 1,3,5-Tris(dibromomethyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Tris(dibromomethyl)benzene, a key building block in various synthetic applications. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing qualitative solubility insights derived from reported purification methods, alongside detailed experimental protocols for determining its solubility in a laboratory setting.

Qualitative Solubility Assessment

Based on documented purification and crystallization procedures, the solubility of this compound in common organic solvents can be inferred. The compound has been successfully purified using flash column chromatography, suggesting solubility in typical solvent systems used for this technique. Furthermore, crystallization has been achieved from a mixture of ethanol and hexane, indicating at least partial solubility in these solvents.

Table 1: Qualitative Solubility of this compound

| Solvent System | Solubility Indication | Method of Observation |

| Ethanol/Hexane | Soluble to sparingly soluble | Crystallization |

| Typical Flash Chromatography Solvents (e.g., Ethyl Acetate/Hexane gradients) | Likely soluble | Purification via Flash Column Chromatography |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Experimental Workflow:

Caption: Gravimetric method for solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a magnetic stirrer or a shaker bath. The time required to reach equilibrium may vary depending on the solvent and should be determined empirically.

-

-

Separation of Undissolved Solute:

-

Cease agitation and allow the undissolved solid to settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, particle-free saturated solution. It is critical to maintain the temperature during this step to avoid precipitation or changes in solubility.

-

-

Quantification of Dissolved Solute:

-

Accurately transfer a known volume of the clear saturated solution to a pre-weighed, dry container (e.g., a glass vial).

-

Evaporate the solvent completely. This can be done under a gentle stream of nitrogen, in a vacuum oven at a temperature below the decomposition point of the compound, or by other suitable means.

-

Once the solvent is fully evaporated, weigh the container with the dried solute residue.

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

-

Calculate the solubility by dividing the mass of the dissolved solute by the volume of the solution aliquot taken.

-

Shake-Flask Method

The shake-flask method is another common and reliable technique, particularly suitable for determining the equilibrium solubility of a compound.

Logical Relationship of Key Steps:

Caption: Key stages of the shake-flask solubility method.

Detailed Protocol:

-

System Preparation:

-

Add an excess of this compound to a series of vials containing the organic solvents of interest.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath and agitate for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process and obtain a clear supernatant.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Data Presentation

While specific quantitative data is not currently available in the literature, the results obtained from the experimental protocols described above should be tabulated for clear comparison.

Table 2: Template for Quantitative Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| e.g., Tetrahydrofuran | 25 | Data | Data | Gravimetric |

| e.g., Dichloromethane | 25 | Data | Data | Shake-Flask |

| e.g., Acetone | 25 | Data | Data | Gravimetric |

| e.g., Ethanol | 25 | Data | Data | Shake-Flask |

| e.g., Hexane | 25 | Data | Data | Gravimetric |

| e.g., N,N-Dimethylformamide | 25 | Data | Data | Shake-Flask |

| e.g., Dimethyl Sulfoxide | 25 | Data | Data | Gravimetric |

Conclusion

This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility of this compound. While quantitative data is sparse, qualitative assessments and detailed, actionable experimental protocols are presented to enable the determination of its solubility in various organic solvents. The systematic application of the described methodologies will facilitate the generation of crucial data for the successful implementation of this versatile compound in synthetic and developmental workflows.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,3,5-Tris(dibromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current knowledge on 1,3,5-Tris(dibromomethyl)benzene, with a focus on its thermal stability and decomposition characteristics. Due to a notable absence of specific thermal analysis data in publicly available literature, this document compiles known physicochemical properties and presents detailed, standardized protocols for conducting such analyses. Furthermore, a plausible decomposition pathway is hypothesized based on the established behavior of analogous brominated aromatic compounds. This guide is intended to be a foundational resource for researchers initiating studies on the thermal properties of this compound.

Introduction

This compound is a polyhalogenated organic compound characterized by a benzene ring symmetrically substituted with three dibromomethyl groups. Its highly reactive benzylic bromine atoms make it a valuable precursor and cross-linking agent in various fields of organic synthesis and materials science. While its applications in the synthesis of dendrimers, polymers, and as an intermediate for organic light-emitting diodes (OLEDs) are emerging, a thorough understanding of its thermal stability and decomposition profile is crucial for ensuring safe handling, processing, and for predicting its environmental fate and potential formation of hazardous byproducts at elevated temperatures.

This document summarizes the available data on this compound and provides standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to encourage and facilitate further research into its thermal properties.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₆Br₆ |

| Molecular Weight | 593.57 g/mol |

| Appearance | Colorless needle-like crystals |

| Melting Point | Not specified in recent literature; older sources may be unreliable |

| Solubility | Soluble in ethanol/hexane mixtures |

| CAS Number | 19638-18-5 |

Synthesis of this compound

A modern and reliable experimental protocol for the synthesis of this compound has been recently reported.[1]

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, combine 1,3,5-trimethylbenzene (15 mmol), N-bromosuccinimide (NBS) (90 mmol), and dibenzoyl peroxide (3 mmol).

-

Solvent Addition: Add 120 mL of benzene to the reaction mixture.

-

Reaction Initiation: Stir the mixture at 80°C for 30 minutes.

-

Reflux: Following the initial stirring, bring the solution to reflux under a nitrogen atmosphere and maintain for 4 hours.

-

Cooling and Filtration: Allow the solution to cool to room temperature. Filter the mixture to remove solid byproducts.

-

Concentration: Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purification: Purify the crude product using flash column chromatography.

-

Crystallization: Obtain colorless needle-like crystals of this compound by slow evaporation of a solution in an ethanol/hexane mixture at room temperature.[1]

Proposed Methodologies for Thermal Analysis

The following sections outline standardized protocols for TGA and DSC, which can be adapted for the thermal characterization of this compound.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis will determine the onset temperature of decomposition and the mass loss profile.

Generic Experimental Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the TGA and derivative thermogravimetric (DTG) curves.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis will identify melting points, phase transitions, and the enthalpy of decomposition.

Generic Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature at least 20°C below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point observed in TGA.

-

-

Data Acquisition: Record the heat flow to the sample as a function of temperature.

-

Data Analysis: Determine the melting temperature (Tm), the enthalpy of fusion (ΔHf), and any exothermic events corresponding to decomposition.

Hypothesized Thermal Decomposition Pathway

In the absence of specific experimental data for this compound, a plausible decomposition pathway can be inferred from the literature on brominated flame retardants and other brominated aromatic compounds. The primary decomposition mechanism is expected to be initiated by the homolytic cleavage of the carbon-bromine bonds, which are the weakest bonds in the molecule.

Proposed Decomposition Steps:

-

Initiation: At elevated temperatures, the C-Br bonds in the dibromomethyl groups will undergo homolytic cleavage to release bromine radicals (Br•). This is the rate-determining step.

-

Propagation: The highly reactive bromine radicals can abstract hydrogen atoms from other organic molecules or participate in a series of radical chain reactions. In a combustion environment, these radicals act as flame inhibitors by scavenging H• and OH• radicals.

-

Further Decomposition: The resulting organic radical can undergo further fragmentation, potentially leading to the formation of brominated aromatic and polycyclic aromatic hydrocarbons (PAHs).

-

Formation of Hazardous Byproducts: Under certain conditions, particularly in the presence of oxygen, there is a potential for the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) through precursor condensation reactions.

References

The Structural Elucidation and Synthetic Utility of 1,3,5-Tris(dibromomethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(dibromomethyl)benzene is a halogenated aromatic compound characterized by a central benzene ring symmetrically substituted with three dibromomethyl groups. This symmetrical substitution pattern imparts unique properties, making it a valuable building block in supramolecular chemistry and materials science. This technical guide provides a comprehensive overview of its crystal structure, experimental protocols for its synthesis, and a discussion of its applications, with a focus on its role as a versatile precursor in the development of advanced materials. While direct applications in drug development are not prominent, the biological activities of related brominated compounds are briefly explored.

Crystal Structure and Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the hexagonal P63/m space group.[1] The central benzene ring is planar, with the three dibromomethyl groups extending from it.

The key crystallographic data for this compound are summarized in the table below for clear reference and comparison.

| Parameter | Value |

| Chemical Formula | C₉H₆Br₆ |

| Molecular Weight | 593.6 g/mol [2] |

| Crystal System | Hexagonal |

| Space Group | P6₃/m (No. 176)[1][3] |

| a (Å) | 8.8911(3)[1] |

| c (Å) | 10.6847(5)[1] |

| V (ų) | 731.48(6)[1] |

| Z | 2[1] |

| Temperature (K) | 293[1] |

| Rgt(F) | 0.0441[1] |

| wRref(F²) | 0.1094[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of a suitable precursor, such as mesitylene (1,3,5-trimethylbenzene).

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide or dibenzoyl peroxide (radical initiator)

Procedure:

-

A mixture of mesitylene, N-bromosuccinimide (in molar excess to ensure complete bromination of all methyl groups), and a catalytic amount of benzoyl peroxide is prepared in a round-bottom flask.[1][4]

-

The flask is equipped with a reflux condenser, and the reaction mixture is dissolved in a suitable solvent like carbon tetrachloride or benzene.[1][4]

-

The mixture is heated to reflux (around 70-80 °C) and stirred for several hours (e.g., 4-6 hours) under a nitrogen atmosphere.[1][4]

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The succinimide byproduct is removed by filtration.

-

The solvent is removed from the filtrate by rotary evaporation to yield the crude product.

-

The crude product can be further purified by flash column chromatography to obtain pure this compound.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound.

Procedure:

-

Dissolve the purified this compound in a suitable solvent system, such as an ethanol/hexane mixture.[1]

-

Allow the solvent to evaporate slowly at room temperature over several days.

-

Colorless, needle-like crystals of the title compound will form.[1]

Applications and Logical Relationships in Materials Science

The primary utility of this compound lies in its role as a trifunctional building block or cross-linker in the synthesis of various macromolecules and supramolecular assemblies. The six benzylic bromine atoms are highly reactive and susceptible to nucleophilic substitution, allowing for the attachment of a wide array of functional groups.[2]

This reactivity is fundamental to its use in the construction of:

-

Dendrimers and Light-Emitting Oligomers: Its symmetric core is ideal for the divergent synthesis of dendrimers and other complex macromolecules with potential applications in organic electronics, such as OLEDs.

-

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The rigid C3-symmetric structure enables the formation of extended, porous networks with high surface areas and tunable properties, which are of interest for gas storage and separation.[2]

The following diagram illustrates the logical relationship of this compound as a versatile precursor in materials synthesis.

Relevance to Drug Development and Biological Activity

There is currently no direct evidence to suggest that this compound itself is used as a therapeutic agent or is involved in specific biological signaling pathways. Its high reactivity as an alkylating agent suggests potential for cytotoxicity.

However, research into derivatives of the related compound, 1,3,5-tris(bromomethyl)benzene, has shown some promise in the context of drug discovery. Specifically, certain derivatives have been designed and synthesized as potential antimalarial agents. These compounds are proposed to act by interacting with and stabilizing G-quadruplex DNA structures in the parasite Plasmodium falciparum. This line of research indicates that the 1,3,5-trisubstituted benzene scaffold could serve as a template for the development of novel therapeutics, although significant medicinal chemistry efforts would be required to optimize for efficacy and reduce toxicity. Studies on bromobenzene have indicated that such compounds can induce cytotoxicity, which is a critical consideration in any potential therapeutic application.

References

- 1. Page loading... [wap.guidechem.com]

- 2. The detection of cytotoxicity produced by short-lived reactive intermediates: a study with bromobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | C15H21Br3 | CID 4589352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Tris(bromomethyl)benzene | C9H9Br3 | CID 530258 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of Tris-Substituted Brominated Benzenes: A Technical Guide to Their Applications

For Immediate Release

This technical guide provides an in-depth overview of the burgeoning applications of tris-substituted brominated benzenes. Targeted at researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, applications, and underlying mechanisms of these versatile chemical scaffolds. From next-generation organic electronics to novel anticancer agents, tris-substituted brominated benzenes are proving to be invaluable building blocks in a wide array of technological fields.

Core Applications in Materials Science

Tris-substituted brominated benzenes, particularly isomers of tris(bromophenyl)benzene, are pivotal precursors in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and porous organic frameworks (POFs). The strategic placement of bromine atoms allows for precise functionalization through cross-coupling reactions, enabling the construction of complex, high-performance molecular architectures.

Hole-Transporting Materials and Hosts in OLEDs

The star-shaped, rigid structure of molecules derived from tris(bromophenyl)benzenes imparts excellent thermal stability and amorphous morphologies, crucial for the longevity and efficiency of OLED devices. These derivatives are extensively used as hole-transporting materials (HTMs) and hosts for phosphorescent emitters.

Below is a summary of the performance of various OLED devices incorporating derivatives of tris-substituted brominated benzenes.

| Compound Type | Application | Max. Efficiency (cd/A) | Power Efficiency (lm/W) | EQE (%) | Voltage (V) |

| Bromine-substituted triphenylamine derivative (Br-DQTPA) | Hole Transport Layer | >90 | >90 | >21 | <2.4 |

| 1,3,5-triazine derivative (T2T) as host | Green Phosphorescent OLED | - | 59.0 | 17.5 | - |

| 1,3,5-triazine derivative (T3T) as host | Green Phosphorescent OLED | - | 50.6 | 14.4 | - |

| Tetraphenylbenzene and aromatic amine derivative (DPAP-TB) | Hole Transporting Material | 3.72 | - | 1.29 | - |

| Tetraphenylbenzene and aromatic amine derivative (1-PNAP-TB) | Hole Transporting Material | 2.82 | - | 0.97 | - |

| Tetraphenylbenzene and aromatic amine derivative (2-PNAP-TB) | Hole Transporting Material | 3.30 | - | 1.12 | - |

Data compiled from multiple sources.[1][2][3][4]

Porous Aromatic Frameworks (PAFs)

The trifunctional nature of tris(bromophenyl)benzenes makes them ideal monomers for the synthesis of porous aromatic frameworks. These materials exhibit high surface areas and are being explored for applications in gas storage and separation, and as adsorbents for organic pollutants.

Emerging Roles in Medicinal Chemistry

The introduction of bromine atoms into a benzene ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While direct applications of tris-substituted brominated benzenes in approved drugs are still emerging, research into their potential as anticancer agents is promising.

Anticancer Activity

Studies have shown that certain brominated aromatic compounds exhibit potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of oxidative stress and the modulation of key signaling pathways involved in apoptosis.

Here, we present data on the anticancer activity of a brominated chalcone derivative, a class of compounds that can be synthesized from brominated benzene precursors.

| Compound | Cell Line | IC50 (µM) |

| H72 (Brominated Chalcone) | MGC803 (Gastric Cancer) | 3.57 |

| H72 (Brominated Chalcone) | HGC27 (Gastric Cancer) | 4.82 |

| H72 (Brominated Chalcone) | SGC7901 (Gastric Cancer) | 5.61 |

Data from a study on brominated chalcone derivatives.[5]

A derivative of 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene has also been synthesized and has shown in vitro anticancer activity.[6]

Experimental Protocols

Synthesis of 1,3,5-Tris(4-bromophenyl)benzene

This protocol describes a common method for the synthesis of a key tris-substituted brominated benzene precursor.

Materials:

-

4-Bromoacetophenone

-

Ethanol

-

Hydrochloric Acid

Procedure:

-

A mixture of 4-bromoacetophenone in ethanol is prepared.

-

Concentrated hydrochloric acid is added to the mixture.

-

The mixture is refluxed for 2.5 hours and then cooled to room temperature.

-

The resulting solid is purified by filtration with water and ether, followed by recrystallization from anhydrous ethanol.

Fabrication of a Multi-layer OLED Device (Representative Protocol)

This protocol outlines the general steps for the fabrication of a multi-layer OLED device, which can incorporate derivatives of tris-substituted brominated benzenes as the hole-transporting or emissive layer.

Device Structure: ITO / Hole-Injection Layer (HIL) / Hole-Transporting Layer (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / Electron-Injection Layer (EIL) / Al

Procedure:

-

Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

The substrates are then treated with UV-ozone for 15 minutes.

-

The organic layers (HIL, HTL, EML, ETL) are deposited onto the ITO substrate by high-vacuum thermal evaporation. The HTL or EML can consist of a derivative of a tris-substituted brominated benzene.

-

Finally, the electron-injection layer (e.g., LiF) and the aluminum (Al) cathode are deposited by thermal evaporation.

Visualized Workflows and Pathways

Synthetic Pathway: Suzuki Coupling for OLED Materials

The synthesis of advanced OLED materials from tris-substituted brominated benzenes often involves Suzuki coupling reactions to introduce new functional groups. The following diagram illustrates a generalized workflow for such a reaction.

Caption: Generalized workflow for the synthesis of functionalized tris-substituted benzene derivatives via Suzuki coupling.

Biological Signaling Pathway: ROS-Mediated Apoptosis in Cancer Cells

Some brominated aromatic compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent upregulation of death receptors.

Caption: Proposed signaling pathway for apoptosis induction in cancer cells by certain brominated aromatic compounds.[5]

References

- 1. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs | Semantic Scholar [semanticscholar.org]

- 5. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Health and safety information for 1,3,5-Tris(dibromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and under the guidance of a qualified professional.

Executive Summary

1,3,5-Tris(dibromomethyl)benzene is a polyhalogenated aromatic compound with significant utility in organic synthesis, particularly as a crosslinking agent and a building block for dendrimers and other complex molecules. Its high reactivity, stemming from the six benzylic bromine atoms, also underpins its toxicological profile. This technical guide provides a comprehensive overview of the available health and safety information for this compound. Due to the absence of specific toxicological studies on this compound, this guide extrapolates potential hazards based on its classification as a potent alkylating agent and data from structurally related poly(bromomethyl)benzenes. Standardized experimental protocols for assessing the toxicological endpoints of such a compound are also detailed.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in a laboratory setting and for designing appropriate handling and storage procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | α,α,α',α',α'',α''-Hexabromomesitylene | [1][2] |

| CAS Number | 18849-51-9 | [1][2] |

| Molecular Formula | C₉H₆Br₆ | [1][2] |

| Molecular Weight | 593.57 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 178-182 °C | [1] |

| Boiling Point | 468.8 ± 45.0 °C (Predicted) | [1] |

| Density | 2.845 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water. | [3] |

| Vapor Pressure | 7.93E-05 mmHg at 25°C | [1] |

Toxicological Profile and Hazard Classification

There is a notable lack of specific toxicological studies on this compound in publicly available literature. However, its structure, featuring multiple reactive dibromomethyl groups, strongly suggests it functions as a potent alkylating agent. Alkylating agents are known to exert their toxicity by covalently modifying biological macromolecules, most significantly DNA.[4][5] This can lead to mutagenicity, cytotoxicity, and carcinogenicity.[4]

The safety data available from suppliers consistently classifies this compound as hazardous. The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | GHS05 | Danger |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | GHS05 | Danger |

Data extrapolated from classifications of similar poly(bromomethyl)benzenes like 1,2,4,5-Tetrakis(bromomethyl)benzene and Hexakis(bromomethyl)benzene.[6][7]

Mechanism of Action: Alkylating Agent Toxicity

As a presumed alkylating agent, this compound is expected to react with nucleophilic sites in cells. The primary target for the toxic effects of many alkylating agents is DNA.[4][8] The electrophilic benzylic carbons of the dibromomethyl groups can react with the nitrogen and oxygen atoms in DNA bases, particularly the N7 position of guanine.[8] This can lead to several detrimental outcomes:

-

DNA Adduct Formation: The covalent binding of the molecule to a DNA base.

-

DNA Cross-linking: As a poly-functional alkylating agent, it can form both intra-strand (within the same DNA strand) and inter-strand (between opposite DNA strands) cross-links. Inter-strand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[4][9]

-

Mutagenesis: Incorrect repair of DNA adducts or mispairing during DNA replication can lead to permanent changes in the DNA sequence (mutations).

The cellular response to DNA damage by alkylating agents is a complex signaling cascade, often involving tumor suppressor proteins like p53.[4][8]

Handling and Safety Precautions

Given its classification as a corrosive substance and its potential as a potent alkylating agent, strict safety measures are imperative when handling this compound.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure full skin coverage.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100).[10]

-

-

Handling: Avoid creating dust. Use in a closed system where possible. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[6]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Do not allow entry into drains.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

-

Experimental Protocols for Toxicological Assessment

The following are detailed, standardized protocols for assessing the key toxicological endpoints relevant to a potential alkylating agent like this compound. These are representative methodologies based on OECD guidelines and common laboratory practices, as no specific studies on this compound are available.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is used to assess the mutagenic potential of a chemical.[12][13][14]

Methodology:

-

Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) which have mutations in the histidine or tryptophan operon, respectively.[13]

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer. This is to determine if metabolites of the test compound are mutagenic.[14]

-

Procedure (Plate Incorporation Method): a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of S9 mix or buffer.[14] b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Allow the overlay to solidify.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+ or trp+) on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.

In Vitro Cytotoxicity Assay (e.g., LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged membranes, which is an indicator of cytotoxicity.[15]

Methodology:

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 liver cells, A549 lung cells) in a 96-well plate and grow to ~80-90% confluency.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (solubilized in a vehicle like DMSO, with final concentration ≤0.5%). Include vehicle-only controls (no toxicity) and a lysis control (100% toxicity, using a detergent like Triton X-100).[15]

-

Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Assay: a. After incubation, centrifuge the plate to pellet any detached cells. b. Carefully transfer a portion of the supernatant from each well to a new 96-well plate. c. Add the LDH assay reagent mixture to each well. This mixture contains lactate, NAD+, and a tetrazolium salt. d. Incubate at room temperature for 30 minutes, protected from light. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

-

Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the results to determine the CC50 (concentration causing 50% cytotoxicity).

In Vivo Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This in vivo test provides information on the acute toxicity of a substance following oral administration and allows for its classification. It is designed to use fewer animals than traditional LD50 tests.[16][17][18]

Methodology:

-

Animals: Use healthy, young adult female rats (the more sensitive sex is typically used).

-

Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard rodent diet and water ad libitum.

-

Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil). The concentration should be adjusted to deliver the appropriate dose in a volume not exceeding 1 mL/100g body weight.[16]

-

Sighting Study: Administer a starting dose (e.g., 300 mg/kg, unless prior information suggests otherwise) to a single animal to determine the appropriate starting dose for the main study. The outcome determines if the next animal is dosed higher, lower, or at the same level.

-

Main Study: a. Dose a group of 5 female rats with the starting dose determined from the sighting study. b. If no mortality or evident toxicity is observed, the test is concluded, and the substance is classified in the lowest toxicity category. c. If evident toxicity (but not mortality) is seen, the results are used for classification. d. If mortality occurs in 2 or more animals, the test is repeated at the next lower fixed dose level (e.g., 50 mg/kg).

-

Observations: Observe animals closely for the first few hours after dosing and at least twice daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), body weight, and any mortality.

-

Necropsy: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

Conclusion

This compound is a reactive organic compound with significant potential for causing severe skin and eye damage. Based on its chemical structure, it is presumed to be a potent alkylating agent, with the associated risks of cytotoxicity and mutagenicity. Due to the lack of specific toxicological data, extreme caution should be exercised during its handling, and appropriate personal protective equipment and engineering controls are mandatory. The experimental protocols outlined in this guide provide a framework for the systematic toxicological evaluation that is necessary to fully characterize the health and safety profile of this compound.

References

- 1. chembk.com [chembk.com]

- 2. benzene, 1,3,5-tris(bromomethyl)- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 9. researchgate.net [researchgate.net]

- 10. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 11. westliberty.edu [westliberty.edu]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

Literature review of 1,3,5-Tris(dibromomethyl)benzene chemistry

An In-depth Technical Guide to the Chemistry of 1,3,5-Tris(dibromomethyl)benzene

Introduction

This compound is a highly functionalized aromatic compound characterized by a central benzene ring symmetrically substituted with three dibromomethyl groups. Its C3 symmetry and the presence of six reactive benzylic bromine atoms make it a unique and valuable building block in modern organic chemistry and materials science.[1] The high reactivity of the dibromomethyl groups allows for a wide range of chemical transformations, primarily through nucleophilic substitution, enabling the construction of complex, three-dimensional molecular architectures.[1] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on experimental details relevant to researchers in chemistry and drug development.

Synthesis of this compound

The primary route for synthesizing this compound is the radical bromination of mesitylene (1,3,5-trimethylbenzene). This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent. The reaction proceeds via a free-radical chain mechanism where the benzylic hydrogens of the methyl groups are sequentially replaced by bromine atoms. A significant excess of NBS is required to ensure all six benzylic hydrogens are substituted.[1]

Experimental Protocol: Synthesis from Mesitylene

A detailed experimental protocol for the synthesis of this compound has been reported in the context of its crystallographic analysis.[2]

Procedure:

-

In a reaction flask, combine 1,3,5-trimethylbenzene (2.1 mL, 15 mmol), N-bromosuccinimide (16.0 g, 90 mmol), and dibenzoyl peroxide (0.72 g, 3 mmol).

-

Add benzene (120 mL) as the solvent.

-

Stir the mixture at 80 °C for 30 minutes.

-

After the initial stirring, bring the mixture to reflux under a nitrogen atmosphere and maintain reflux for 4 hours.

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final product. Colorless needle-like crystals can be obtained by slow evaporation from an ethanol/hexane solution.[2]

Physical and Spectroscopic Data

This compound is a solid at room temperature. Its physical and spectroscopic properties are summarized in the table below. It is crucial to distinguish this compound from its less-brominated analog, 1,3,5-Tris(bromomethyl)benzene, as they are often confused in the literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆Br₆ | [2] |

| Molecular Weight | 670.57 g/mol | [2] |

| Appearance | Colorless needle crystals | [2] |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.75 (s, 3H, Ar-H), 6.66 (s, 3H, -CHBr₂) | [2] |

| Crystal System | Hexagonal | [2] |

| Space Group | P6₃/m | [2] |

| C-Br Bond Length | 1.942(5) Å | [2] |

Reactivity and Chemical Transformations

The chemistry of this compound is dominated by the reactivity of its six benzylic bromine atoms. These groups are excellent leaving groups, making the dibromomethyl carbons highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary mode of reactivity involves the displacement of bromide ions by a wide variety of nucleophiles. This allows for the introduction of diverse functional groups, transforming the molecule into a versatile node for constructing larger, more complex structures.[1] Common nucleophiles include cyanides, azides, alcohols, and amines.[1][3] These reactions typically proceed through an Sₙ2 mechanism.[1]

Caption: General nucleophilic substitution pathway for this compound.

Other Reactions

Beyond nucleophilic substitution, this compound can undergo other transformations:

-

Reduction: The dibromomethyl groups can be reduced back to methyl groups, forming mesitylene.[1]

-

Oxidation: Oxidation of the dibromomethyl groups can lead to the formation of the corresponding carboxylic acids, yielding 1,3,5-benzenetricarboxylic acid.[1]

Experimental Protocol: Nucleophilic Substitution with Cyanide

Procedure (Adapted from 1,3,5-Tris(bromomethyl)benzene reaction):

-

Dissolve 1,3,5-Tris(bromomethyl)benzene (8.50 mmol) in THF (25 mL).

-

Add a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Add sodium cyanide (85.0 mmol) followed by water (30 mL).

-

Allow the solution to stir vigorously for 48 hours at room temperature.

-

After the reaction period, acidify the solution with 1 M HCl.

-

Remove the THF via rotary evaporation.

-

Collect the resulting solid product. Note: This reaction, when performed on the tris(bromomethyl) analog, yielded 1,3,5-benzenetriacetonitrile with a 92% yield.[4] For the tris(dibromomethyl) starting material, harsher conditions or a stronger nucleophile might be necessary to achieve full substitution, and the final product would be α,α',α''-tricyano-1,3,5-benzenetriacetonitrile.

Applications in Materials Science and Supramolecular Chemistry

The rigid C3-symmetric core and multifunctional nature of this compound make it an ideal building block (or "node") for the bottom-up construction of ordered, porous materials.[1]

Porous Organic Polymers (POPs)

This molecule is used as a cross-linking agent to create microporous polymers with high surface areas. For instance, it can be cross-linked with triptycene monomers through Friedel-Crafts alkylation reactions.[1][5] The resulting polymers exhibit significant potential for selective gas adsorption and storage, particularly for carbon dioxide and hydrogen.[1][5]

Covalent Organic Frameworks (COFs)

The precise geometry of this compound is fundamental to its use in reticular chemistry for creating extended, crystalline networks like COFs. While derivatives like 1,3,5-tris(4-bromophenyl)benzene are more commonly cited for 2D COF synthesis, the underlying principle of using symmetric nodes to build predictable topologies applies.[1]

Dendrimers and Other Materials

It also serves as a core molecule for the synthesis of dendrimers and star-shaped, light-emitting oligomers.[5][6] Furthermore, it has been used to fabricate proton exchange membranes (PEMs) for fuel cell applications by covalently linking with polybenzimidazole (PBI), enhancing the performance and stability of the membranes.[5][6]

Caption: Role of TDBMB as a core building block in advanced material synthesis.

Conclusion

This compound is a potent and versatile molecule in synthetic and materials chemistry. Its well-defined structure and high reactivity provide chemists with a powerful tool for creating materials with precisely controlled architectures and functionalities. From porous polymers for gas storage to advanced membranes for energy applications, the chemistry of this compound continues to enable significant scientific advancements. Further research into its reactivity and derivatization will undoubtedly lead to the development of new materials with novel properties.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Porous Organic Polymers Using 1,3,5-Tris(dibromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of porous organic polymers utilizing 1,3,5-Tris(dibromomethyl)benzene as a key building block. This document is intended for researchers in materials science, chemistry, and drug development who are interested in the creation of novel porous materials for various applications.

Introduction

Covalent Organic Frameworks (COFs) and other porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and excellent chemical and thermal stability. These properties make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1]

This compound is a versatile C3-symmetric building block. Its three dibromomethyl groups are highly reactive and can readily undergo nucleophilic substitution reactions, making it an excellent cross-linking agent for the synthesis of porous organic materials.[2][3] While the direct synthesis of crystalline Covalent Organic Frameworks (COFs) using this specific precursor is not widely documented, it is extensively used in the formation of amorphous but highly porous materials, such as hyper-crosslinked polymers (HCPs), through reactions like Friedel-Crafts alkylation.[4]